molecular formula C11H16O B8449443 3-(5-Hexenyl)cyclopent-2-enone

3-(5-Hexenyl)cyclopent-2-enone

Cat. No.: B8449443
M. Wt: 164.24 g/mol
InChI Key: DCGDPYBCQUAWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Hexenyl)cyclopent-2-enone is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-hex-5-enylcyclopent-2-en-1-one

InChI

InChI=1S/C11H16O/c1-2-3-4-5-6-10-7-8-11(12)9-10/h2,9H,1,3-8H2

InChI Key

DCGDPYBCQUAWFR-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1=CC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mg turnings (972 mg, 40 mmol) were placed into a dry Schlenk flask, then THF (20 mL) was added. 6-Bromo-1-hexene (5.3 mL, 40 mmol) was placed into a separate dry flask, dissolved in THF (20 mL), then added via syringe to the Mg solution. The resulting mixture was heated at 60° C. for 12 h, then cooled to room temperature. The solution of the Grignard reagent was then separated from remaining Mg solid by transferring the solution via syringe to another Schlenk flask. The general procedure for the preparation of substrates using 3-methoxycyclopentenone (2.24 g, 20 mmol) and the solution of the Grignard reagent described above gave, after 24 h and and flash chromatography (4:1 hexanes:ethyl acetate), the title compound as a colorless liquid (2.67 g, 81%). 1H NMR (300 MHz, CDCl3): δ5.95-5.92 (m, 1 H), 5.79 (dddd, J=17.1, 10.2, 6.6, 6.6 Hz, 1 H), 5.06-4.92 (m, 2 H), 2.66 -2.54 (m, 2 H), 2.48-2.37 (m, 4 H), 2.15 -2.04 (m, 2 H), 1.69-1.54 (m, 2 H), 1.53-1.39 (m, 2 H). 13C NMR (75 MHz, CDCl3): δ6209.9, 182.9, 138.3, 129.4, 114.8, 35.4, 33.5, 33.4, 31.6, 28.6, 26.6. IR (neat): 2929, 2860, 1706, 1615, 1437, 1183, 994, 909, 839 cm−1.
[Compound]
Name
Mg
Quantity
972 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Quantity
2.24 g
Type
reactant
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
81%

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